

AZ7976: An In-Depth Technical Guide for Cardiovascular Research

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Compound of Interest

Compound Name: AZ7976

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Abstract

AZ7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor with significant therapeutic potential in cardiovascular diseases.[1][2][3] Developed by AstraZeneca, **AZ7976** emerged as a lead compound from a medicinal chemistry campaign to identify non-peptidic mimetics of the endogenous ligand, relaxin. This document provides a comprehensive technical overview of **AZ7976**, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its preclinical evaluation. It is intended to serve as a resource for researchers in cardiovascular science and drug development investigating the therapeutic utility of RXFP1 agonism.

Introduction to AZ7976 and RXFP1

The relaxin family of peptides, particularly relaxin-2, are known to exert pleiotropic effects on the cardiovascular system, including vasodilation, anti-fibrotic, and anti-inflammatory actions. These effects are primarily mediated through the activation of RXFP1. The therapeutic potential of targeting this receptor has driven the search for small molecule agonists that can overcome the pharmacokinetic limitations of the native peptide hormone.

AZ7976 was identified as a highly potent, sub-nanomolar agonist of RXFP1.[2][3] However, it was characterized by metabolic instability and poor solubility, which ultimately led to its

optimization and the development of the clinical candidate AZD5462.^[4] Despite not progressing to clinical trials itself, the study of **AZ7976** has provided valuable insights into the pharmacology of small molecule RXFP1 agonists and their effects on cardiovascular physiology.

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency data for **AZ7976**.

Parameter	Value	Assay System	Reference
pEC50	> 10.5	RXFP1-mediated cAMP signaling	^[1] ^[5]

Note: A pEC50 of > 10.5 indicates a potent agonistic activity at the sub-nanomolar level.

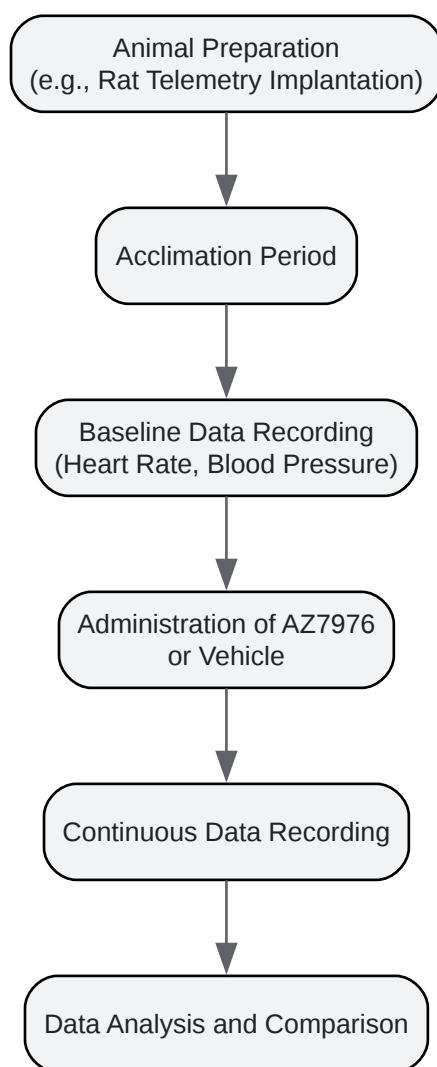
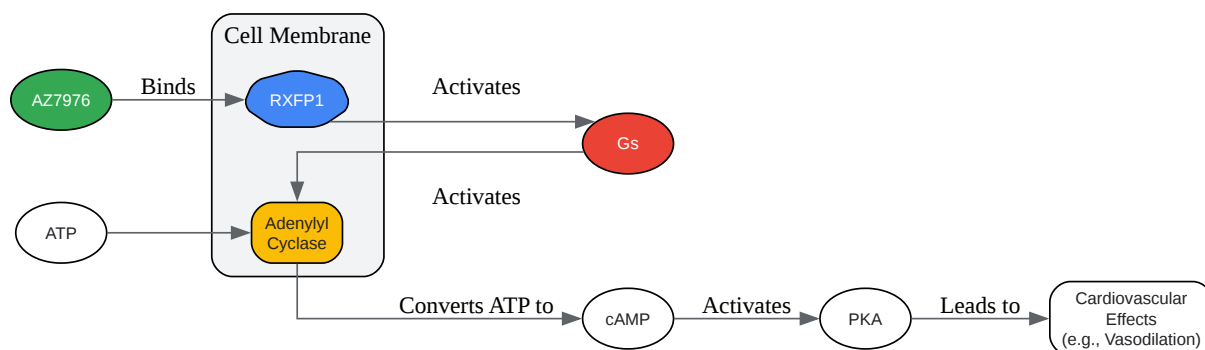
Mechanism of Action and Signaling Pathway

AZ7976 functions as an allosteric agonist of RXFP1.^[1] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, relaxin. This binding event modulates the receptor's conformation, leading to the activation of downstream signaling cascades.

The primary signaling pathway activated by RXFP1 upon agonist binding involves the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).^[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects associated with RXFP1 activation.

It has been noted that while the successor compound, AZD5462, activates a similar panel of downstream pathways as relaxin, it does not modulate relaxin-mediated cAMP responsiveness, suggesting potential for biased agonism among small molecule RXFP1 agonists.^[4] For **AZ7976**, it has been shown to enhance RXFP1's cAMP signaling.^[1]

Below is a diagram illustrating the canonical RXFP1 signaling pathway initiated by an agonist like **AZ7976**.



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